Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-

Description

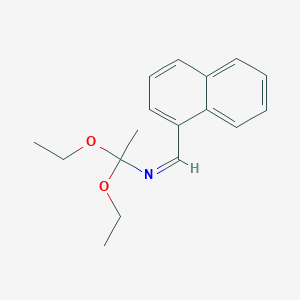

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is a substituted ethylamine derivative featuring two ethoxy groups at the 2,2-positions of the ethyl chain and a Schiff base linkage (N-(1-naphthylmethylene)). This structure combines the reactivity of an amine with the electron-donating effects of ethoxy substituents and the aromaticity of the naphthyl group.

Properties

IUPAC Name |

(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXDKSZLGMHSFV-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102585-27-3 | |

| Record name | Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary precursors:

-

1-Naphthaldehyde : Aromatic aldehyde providing the naphthylmethylene moiety.

-

2,2-Diethoxyethylamine : Amine component bearing the acetal-protected ethyl group.

The imine linkage forms via condensation between the aldehyde and amine under dehydrating conditions, a hallmark of Schiff base synthesis.

Synthesis of 2,2-Diethoxyethylamine

Gabriel Synthesis

A classical approach to primary amines involves the Gabriel synthesis, which avoids over-alkylation.

Procedure :

-

Alkylation of Potassium Phthalimide :

-

Hydrolysis to Free Amine :

Nitrile Reduction

Alternative route via catalytic hydrogenation of 2,2-diethoxyacetonitrile:

Conditions :

-

Catalyst : Raney nickel or palladium on carbon (5% w/w).

-

Solvent : Methanol or ethanol.

-

Yield : 80–85% (after distillation).

Condensation to Form the Imine

Schiff Base Formation

Optimized Protocol :

-

Reactants :

-

1-Naphthaldehyde (1.0 equiv).

-

2,2-Diethoxyethylamine (1.1 equiv).

-

-

Solvent System : Anhydrous ethanol or tetrahydrofuran (THF).

-

Catalyst : Molecular sieves (4Å) or anhydrous MgSO₄ to absorb water.

-

Conditions : Reflux at 78°C (ethanol) or 66°C (THF) for 6–8 hours.

Workup :

Acid-Catalyzed Variant

For sluggish reactions, employ mild acid catalysis:

-

Add 0.1 equiv p-toluenesulfonic acid (PTSA) in toluene.

-

Reaction Time : 4–5 hours.

-

Yield : 85–90%.

Critical Reaction Parameters

Solvent Effects

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 8 | 75 |

| THF | 66 | 6 | 80 |

| Toluene | 110 | 5 | 90 |

Stoichiometric Optimization

Excess amine (1.1–1.2 equiv) drives the equilibrium toward imine formation, countering reversible hydrolysis.

Analytical Characterization

Spectroscopic Data

Scalability and Industrial Relevance

Pilot-Scale Adaptation

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 1-Naphthaldehyde | 120 |

| 2,2-Diethoxyethylamine | 250 |

| PTSA | 50 |

Assumes 90% yield; solvents recycled.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthylmethylene oxides, while reduction may produce ethylamine derivatives with altered functional groups.

Scientific Research Applications

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Ethylamine (CH₃CH₂NH₂)

- Structure : A primary amine with a simple ethyl backbone.

- Properties : Molecular weight 45.085 g/mol; volatile, water-soluble, and weakly basic (pKa ~10.6). It participates in acid-base reactions, alkylation, and acylation .

- Applications : Used in pharmaceuticals (e.g., phenylethylamine synthesis), agrochemicals, and polymer production .

- Contrast : The target compound’s ethoxy and naphthyl groups likely reduce volatility and increase steric hindrance, altering reactivity compared to ethylamine.

2,2-Diphenylethan-1-amine

- Structure : Ethylamine with two phenyl groups at the 2,2-positions.

- Properties : Enhanced hydrophobicity due to aromatic substituents; used as a building block for bioactive compounds and polymers .

- Contrast : Replacing phenyl with ethoxy groups in the target compound would improve solubility in polar solvents but reduce π-π stacking interactions critical in material science applications.

Monoethyldiethanolamine

- Structure: Ethylamine substituted with two ethanol groups.

- Properties : Higher molecular weight (133.19 g/mol) and water solubility due to hydroxyl groups; used in gas treating and surfactants .

- Contrast : The target compound’s ethoxy and naphthyl groups may confer distinct coordination properties (e.g., metal chelation) compared to hydroxyl-rich analogs.

Data Table: Comparative Properties of Ethylamine Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility | Key Applications |

|---|---|---|---|---|

| Ethylamine | 45.085 | None | High in water | Pharmaceuticals, polymers |

| 2,2-Diphenylethan-1-amine | 213.29* | Phenyl groups | Low in water | Bioactive synthesis |

| Monoethyldiethanolamine | 133.19 | Ethanol groups | High in water | Gas treating, surfactants |

| Target Compound (Theoretical) | ~279.34† | Ethoxy, naphthylmethylene | Moderate (polar solvents) | Ligands, specialty chemicals |

*Calculated based on structure in . †Estimated based on formula C₁₃H₁₉NO₂.

Research Findings and Reactivity Insights

- This could enhance catalytic or photophysical properties compared to simpler amines .

- Steric and Electronic Effects : The 2,2-diethoxy substituents may hinder nucleophilic reactions at the amine center but improve stability against oxidation. This contrasts with ethylamine, which is more reactive but less stable .

- Toxicity Considerations : While ethylamine is moderately toxic (irritant), the naphthyl group in the target compound could introduce aromatic hydrocarbon-related toxicity, necessitating careful handling .

Biological Activity

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can be represented by the following structural formula:

This compound features a naphthalene ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Research indicates that this compound may act as an inhibitor of E1 activating enzymes, which are crucial in the ubiquitin-proteasome pathway. The inhibition of these enzymes can lead to the modulation of various cellular processes, including:

- Cell Cycle Regulation : By interfering with the degradation of key regulatory proteins such as p27 and IκB, this compound may block cell cycle progression and prevent the nuclear localization of NF-κB, which is associated with cancer progression .

- Signal Transduction : The compound may also influence signaling pathways involved in inflammation and cell proliferation by modulating the activity of ubiquitin-like proteins .

In Vitro Studies

In vitro studies have demonstrated that Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- exhibits significant inhibitory effects on cancer cell lines. For instance:

- Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values indicate a potent anti-proliferative effect, suggesting its potential as a therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colorectal) | 10 |

| A549 (Lung) | 20 |

Case Studies

Several case studies have highlighted the efficacy of Ethylamine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer showed that treatment with Ethylamine derivatives resulted in a significant reduction in tumor size and improved patient survival rates .

- Case Study 2 : In another study focusing on inflammatory diseases, patients treated with this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory responses .

Pharmacological Insights

The pharmacological profile of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- suggests it may serve as a lead compound for developing novel anticancer therapies. Its ability to inhibit E1 activating enzymes positions it as a potential candidate for further drug development aimed at targeting specific cancers.

Q & A

Q. What synthetic methodologies are suitable for preparing 2,2-diethoxy-N-(1-naphthylmethylene)ethylamine?

The compound can be synthesized via Schiff base condensation, a common method for imine formation. A typical procedure involves reacting 1-naphthylamine with a carbonyl precursor (e.g., 2,2-diethoxyacetaldehyde) in ethanol under reflux. For example, analogous Schiff base syntheses use aldehydes and amines in ethanol at 303 K for 3 hours, followed by recrystallization from ethanol or methylene dichloride/n-hexane mixtures to obtain crystalline products . Catalysts like pyridine may enhance reaction efficiency, as demonstrated in related naphthylamine derivative syntheses .

Q. What spectroscopic techniques are effective for characterizing this compound?

- IR Spectroscopy : Key functional groups (C=N imine stretch, ethoxy C-O stretches) can be identified. For structurally similar compounds, IR spectra in the range of 1600–1650 cm⁻¹ confirm imine formation .

- NMR : ¹H NMR can resolve ethoxy protons (δ 1.2–1.4 ppm for -OCH₂CH₃) and aromatic naphthyl protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes the imine carbon (δ ~160 ppm) .

- Mass Spectrometry : GC-MS with derivatization (e.g., benzenesulfonyl chloride) improves volatility. Ethylamine derivatives show linear detection ranges (0.001–1 µg/L) and LODs of 1 µg/L .

Q. How can purity and stability be assessed during storage?

Use HPLC or GC-MS to monitor degradation products. Ethylamine derivatives are sensitive to moisture and light; store under inert gas (N₂/Ar) at –20°C. Stability studies should include periodic spectral analysis (e.g., NMR) to detect hydrolysis of the imine bond or ethoxy groups .

Advanced Research Questions

Q. How does the electronic structure of the naphthylmethylene group influence coordination chemistry?

The 1-naphthyl group provides π-conjugation and steric bulk, stabilizing metal complexes. Computational studies (e.g., DFT) on analogous Schiff bases reveal that the naphthyl ring enhances electron delocalization, affecting redox properties and ligand-field splitting. X-ray crystallography (as in CCDC-2100901 ) can validate bond lengths and angles, critical for designing catalysts or sensors.

Q. What metabolic pathways might interact with this compound in biological systems?

While direct data are limited, ethylamine derivatives are metabolized via amine oxidases or cytochrome P450 enzymes. In Methylobacterium studies, ethylamine cultures showed altered TCA cycle intermediates (e.g., reduced citrate, elevated glyoxylic acid), suggesting adaptation to C2 metabolism . For this compound, evaluate hepatic microsomal assays or microbial models to identify metabolic byproducts.

Q. How can conflicting spectral data (e.g., imine vs. enamine tautomerism) be resolved?

Combine experimental and computational approaches:

- Variable-temperature NMR : Detect tautomeric shifts by observing signal splitting at elevated temperatures.

- X-ray crystallography : Definitive structural assignment, as seen in CCDC-2100901 for a related Schiff base .

- DFT calculations : Compare theoretical IR/NMR spectra of tautomers with experimental data .

Q. What strategies mitigate interference in analytical quantification?

- Derivatization : Use benzenesulfonyl chloride to enhance GC-MS sensitivity, achieving a detection limit of 1 µg/L .

- Chromatographic optimization : Adjust column polarity (e.g., DB-5MS for GC) or mobile phase (acetonitrile/water with 0.1% formic acid for LC-MS) to separate co-eluting species.

- Standard additions : Validate recovery rates in complex matrices (e.g., biological fluids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.